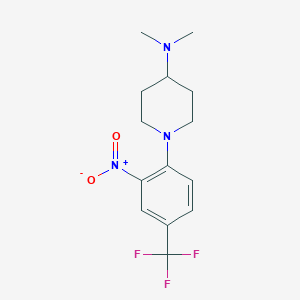
2-Hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid
Übersicht
Beschreibung
2-Hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid is an organic compound belonging to the naphthalene family It is characterized by the presence of a methoxy group at the 6th position and a glycolic acid moiety at the 2nd position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid typically involves the introduction of the methoxy group and the glycolic acid moiety onto the naphthalene ring. One common method involves the methylation of 2-naphthol to introduce the methoxy group, followed by a glycolic acid substitution reaction. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitutions occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The glycolic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy group directs the incoming electrophile to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of 6-hydroxy-2-naphthylglycolic acid.
Reduction: Formation of 6-methoxy-2-naphthylmethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, such as enoyl-acyl carrier protein reductase, which is crucial for fatty acid biosynthesis in bacteria . This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-2-naphthylacetic acid: A metabolite of Nabumetone with potential analgesic and anti-inflammatory effects.
6-Methoxy-2-naphthoic acid: Used in the synthesis of various organic compounds and materials.
Comparison: 2-Hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid is unique due to its glycolic acid moiety, which imparts distinct chemical and biological properties. Unlike 6-Methoxy-2-naphthylacetic acid, which is primarily studied for its pharmacological effects, this compound is explored for a broader range of applications, including material science and industrial uses .
Eigenschaften
Molekularformel |
C13H12O4 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
2-hydroxy-2-(6-methoxynaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C13H12O4/c1-17-11-5-4-8-6-10(12(14)13(15)16)3-2-9(8)7-11/h2-7,12,14H,1H3,(H,15,16) |
InChI-Schlüssel |
ILTWCDBBZJLOLP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
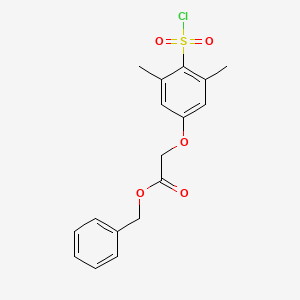
![Imidazo[5,1-b]thiazole-3-carbaldehyde](/img/structure/B8562045.png)
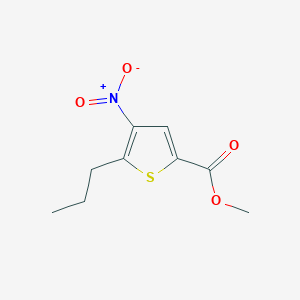


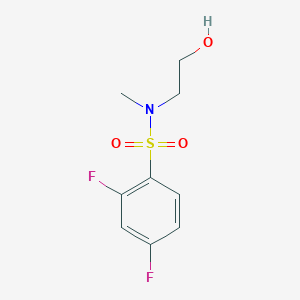
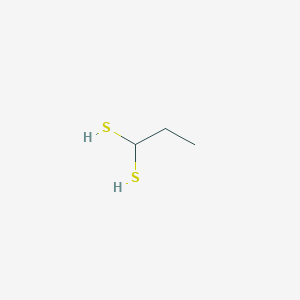
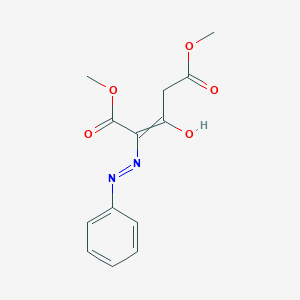
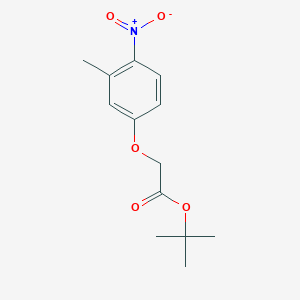
![2-({4-[2-(Cyclobutylmethoxy)ethyl]phenoxy}methyl)oxirane](/img/structure/B8562105.png)

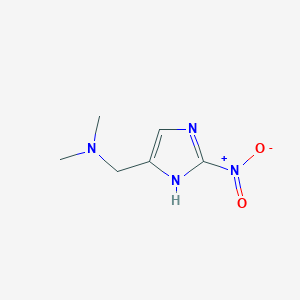
![Ethanol, 2-[(nonafluorobutyl)thio]-](/img/structure/B8562123.png)
